

Spectroscopic Data of Cryptofolione: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cryptofolione*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cryptofolione**, a naturally occurring 6-(ω -arylalkenyl)-5,6-dihydro- α -pyrone. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from published literature, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Cryptofolione**.

Table 1: ^1H NMR Spectroscopic Data for Cryptofolione

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.45	m	9.8
3	2.55	m	
4	5.95	d	
5	6.85	dt	9.8, 4.0
6	4.80	m	15.5, 6.0
7	5.80	dd	
8	5.65	dd	
9	2.30	m	16.0, 6.0
10	3.80	m	
11	2.50	m	
12	4.20	m	16.0
13	6.25	dd	
14	6.60	d	
15-19 (Ph)	7.20-7.40	m	

Data extracted from analysis of the ^1H NMR spectrum published by Matsuoka et al. (2005).

Table 2: ^{13}C NMR Spectroscopic Data for Cryptofolione

Position	Chemical Shift (δ , ppm)
1	163.5
2	30.5
3	121.5
4	145.0
5	78.5
6	129.0
7	131.0
8	40.0
9	68.0
10	42.0
11	72.0
12	132.0
13	130.0
14	137.0
15 (ipso)	128.5
16, 20 (ortho)	126.5
17, 19 (meta)	128.5
18 (para)	127.5

Data sourced from Matsuoka et al. (2005), which references the original data from Drewes et al.[\[1\]](#)

Table 3: Mass Spectrometry Data for Cryptofolione

Parameter	Value
Molecular Formula	C ₁₉ H ₂₂ O ₄
Molecular Weight	314.38 g/mol
Exact Mass	314.1518 Da
Predicted M+H ⁺	315.1591 Da

Data obtained from PubChem CID 5468868.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified **Cryptofolione** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: Approximately 220 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δH 7.26 ppm, δC 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified solid **Cryptofolione** is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in **Cryptofolione**, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and carbon-carbon double bonds ($\text{C}=\text{C}$).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Cryptofolione** is prepared in a suitable solvent, such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

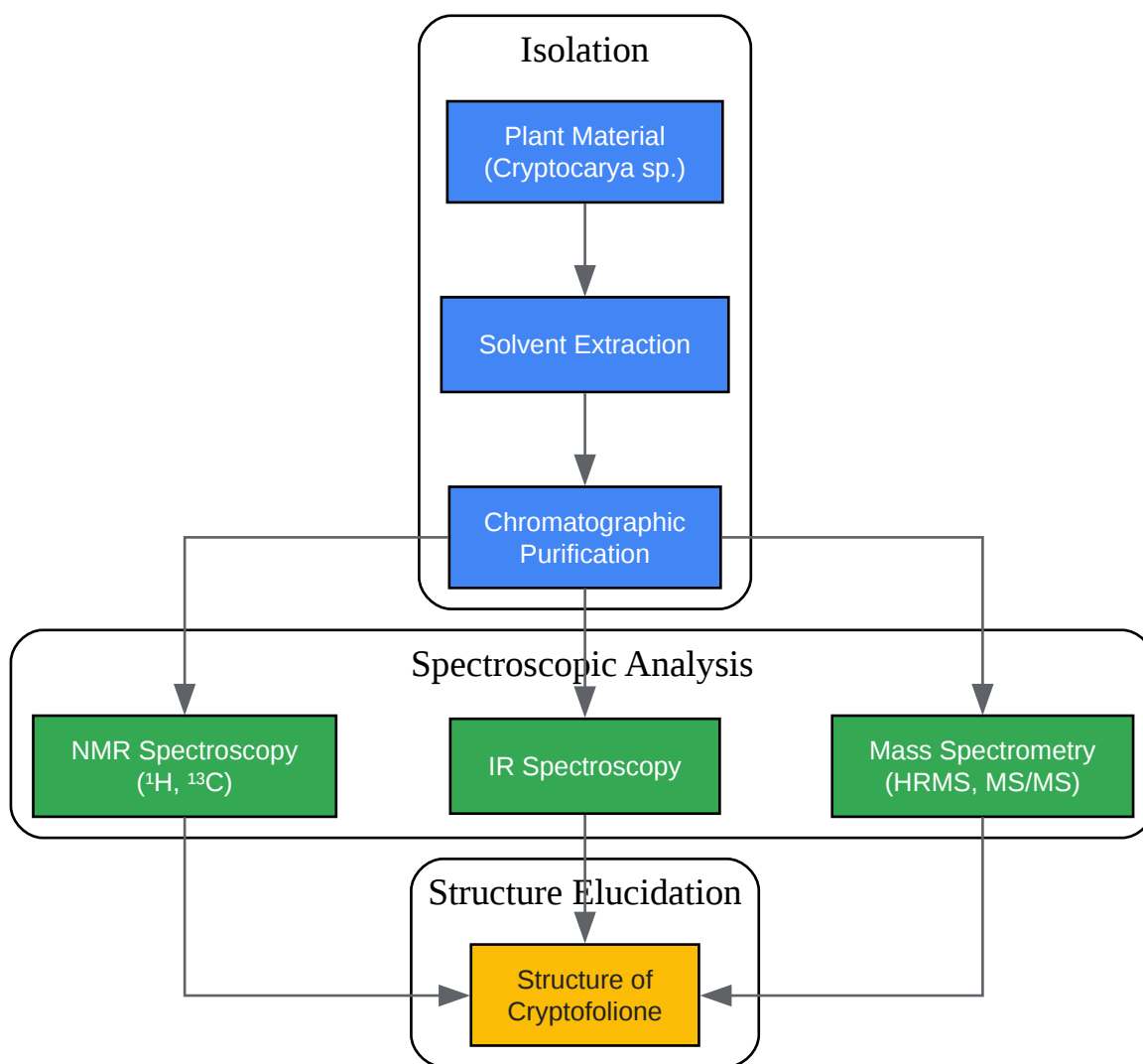
Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used to generate the protonated molecule $[M+H]^+$.
- Mass Range: m/z 100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- For tandem mass spectrometry (MS/MS), the $[M+H]^+$ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Analysis: The high-resolution mass spectrum is used to determine the exact mass and confirm the elemental composition of **Cryptofolione**. The fragmentation pattern from the MS/MS spectrum provides valuable information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis of Cryptofolione



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Caption: Experimental workflow for the isolation and spectroscopic characterization of **Cryptofolione**.

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References

- 1. Cryptofolione | C₁₉H₂₂O₄ | CID 5468868 - PubChem [pubchem.ncbi.nlm.nih.gov]
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